1-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one

Medicinal Chemistry Synthetic Intermediate Physicochemical Profiling

1-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one (CAS 1147422-04-5) is a synthetic intermediate featuring a rigid 3,8-diazabicyclo[3.2.1]octane scaffold with a trifluoroacetyl group at the N-3 position. This compound, with a molecular weight of 208.18 g/mol, serves as a regiospecifically protected building block for medicinal chemistry and agrochemical synthesis.

Molecular Formula C8H11F3N2O
Molecular Weight 208.18 g/mol
Cat. No. B8113648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one
Molecular FormulaC8H11F3N2O
Molecular Weight208.18 g/mol
Structural Identifiers
SMILESC1CC2CN(CC1N2)C(=O)C(F)(F)F
InChIInChI=1S/C8H11F3N2O/c9-8(10,11)7(14)13-3-5-1-2-6(4-13)12-5/h5-6,12H,1-4H2
InChIKeyAQJNKNWKZUWGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one: A Regiospecific Trifluoroacetylated Bicyclic Building Block for Research Sourcing


1-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one (CAS 1147422-04-5) is a synthetic intermediate featuring a rigid 3,8-diazabicyclo[3.2.1]octane scaffold with a trifluoroacetyl group at the N-3 position. This compound, with a molecular weight of 208.18 g/mol, serves as a regiospecifically protected building block for medicinal chemistry and agrochemical synthesis [1]. Vendor specifications list a typical purity of 95% .

Why a Generic 3,8-Diazabicyclo[3.2.1]octane Cannot Substitute for 1-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one


Simple substitution of 3,8-diazabicyclo[3.2.1]octane or its 8-substituted isomer is not viable due to fundamental differences in regiochemistry and functional group protection. The 3,8-diazabicyclo[3.2.1]octane scaffold contains two secondary amines with distinct electronic and steric environments [1]. The target compound features a trifluoroacetyl group exclusively at the N-3 position, a strongly electron-withdrawing group that deactivates this nitrogen, reduces its basicity, and blocks its reactivity [1]. This leaves the N-8 position as the sole free amine for further functionalization in subsequent synthetic steps. Using the unsubstituted parent scaffold would lead to uncontrolled reactions at both nitrogens, while the 8-(trifluoroacetyl) isomer (CAS 116143-28-3) would direct reactivity to the N-3 position, potentially leading to a different downstream intermediate [1].

Quantitative Differentiation Evidence for 1-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one vs. Its Closest Analogs


Regiospecific N-3 Trifluoroacetylation vs. N-8 Substitution: Computed Physicochemical Property Comparison

The target compound (N-3 substitution) exhibits distinct computed physicochemical properties compared to its N-8 substituted isomer (CAS 116143-28-3). Both share the same molecular formula (C8H11F3N2O) and weight (208.18 g/mol), making them regioisomers [1]. However, the hydrogen bond donor count, a key parameter for target engagement and permeability, differs. The target compound is computed to have 1 hydrogen bond donor, originating from the secondary amine at the N-8 position. In contrast, the N-8 isomer has its single hydrogen bond donor on the N-3 amine [1]. This positional difference alters the spatial presentation of the H-bond donor, which can critically affect molecular recognition in biological systems.

Medicinal Chemistry Synthetic Intermediate Physicochemical Profiling

Protective Group Strategy: Trifluoroacetyl vs. Acetyl for Amine Stability and Electrophilicity

The trifluoroacetyl (TFA) group on the target compound provides significantly greater electron-withdrawing power compared to an acetyl group on an analogous N-3-acetyl-3,8-diazabicyclo[3.2.1]octane. The computed XLogP3-AA value for the target compound is 0.8 [1], whereas an N-3-acetyl analog would be more hydrophilic (estimated XLogP3 ~ -0.3 based on fragment contribution of CF3 vs. CH3). The strong electron-withdrawing effect of the trifluoroacetyl group makes the adjacent carbonyl carbon more electrophilic, facilitating nucleophilic acyl substitution reactions that are slower or less selective with a standard acetyl group.

Synthetic Chemistry Protecting Group Electrophilicity

Sourcing Purity Benchmark: Commercial Availability at 95% Purity

The target compound is commercially available from multiple suppliers at a standardized purity of 95% . In contrast, many closely related analogs, such as the unsubstituted 3,8-diazabicyclo[3.2.1]octane or the N-8 TFA isomer, are often supplied as hydrochloride salts or with lower purity specifications, which can complicate direct use in reactions requiring a free base or high purity . The availability of the free base at 95% purity minimizes the need for additional neutralization or purification steps.

Chemical Procurement Quality Control Synthetic Intermediate

Optimal Research and Industrial Application Scenarios for 1-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one


Regiospecific Derivatization for CNS-Targeted Compound Libraries

In medicinal chemistry programs targeting central nervous system (CNS) disorders, the 3,8-diazabicyclo[3.2.1]octane scaffold is a privileged structure. This compound, with its N-3 position blocked by a trifluoroacetyl group, allows for selective functionalization at the N-8 position. This is critical for generating focused compound libraries where the basicity and steric environment of N-8 modulate target engagement, while the N-3 TFA group can be retained to influence metabolic stability or serve as a prodrug moiety [1]. This selective protection avoids complex orthogonal protection/deprotection schemes with the unsubstituted parent scaffold.

Electrophilic Building Block for Nucleophilic Acyl Substitution Reactions

The trifluoroacetyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon. This makes the compound a superior electrophilic partner in reactions with weak nucleophiles compared to its acetyl analog. Researchers can exploit this property to install the entire 3,8-diazabicyclo[3.2.1]octane fragment onto a nucleophilic core in a single step, streamlining the synthesis of complex drug-like molecules. The computed XLogP3 of 0.8 also aids in monitoring reaction progress by TLC or LCMS [1].

Standardized Intermediate for Process Chemistry Scale-Up Studies

For process chemists developing scalable routes to drug candidates containing a diazabicyclo[3.2.1]octane core, sourcing this compound at a guaranteed 95% purity provides a reliable quality control benchmark. Using this standardized, regiospecifically protected intermediate reduces batch-to-batch variability in the synthesis of advanced intermediates. Its availability as a free base, rather than a salt, simplifies stoichiometric calculations and avoids the formation of inorganic byproducts in subsequent coupling reactions .

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